N-[2-(4-fluorophenoxy)ethyl]-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide
Description
Properties
IUPAC Name |
N-[2-(4-fluorophenoxy)ethyl]-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN4O3/c18-13-1-3-14(4-2-13)25-8-7-21-16(23)12-10-22(11-12)17(24)15-9-19-5-6-20-15/h1-6,9,12H,7-8,10-11H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEYUTNLWYJBGQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=NC=CN=C2)C(=O)NCCOC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-[2-(4-fluorophenoxy)ethyl]-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide” typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Fluorophenoxy Intermediate: Reacting 4-fluorophenol with an appropriate alkylating agent to form the 4-fluorophenoxyethyl intermediate.
Azetidine Ring Formation: Cyclization of the intermediate with a suitable azetidine precursor under controlled conditions.
Pyrazine Carbonylation: Introduction of the pyrazine-2-carbonyl group through a coupling reaction with a pyrazine derivative.
Final Coupling: Combining the azetidine and pyrazine intermediates to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of solvents that facilitate the desired reactions while minimizing side products.
Temperature and Pressure Control: Precise control of reaction conditions to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
“N-[2-(4-fluorophenoxy)ethyl]-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, organometallic reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could introduce various functional groups such as halogens or alkyl chains.
Scientific Research Applications
Chemistry
In chemistry, “N-[2-(4-fluorophenoxy)ethyl]-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide” is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications.
Biology
In biological research, the compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound’s potential therapeutic properties are of interest. It may be explored for its efficacy in treating various diseases, particularly those involving specific molecular targets.
Industry
In industrial applications, the compound could be used in the development of new materials with unique properties, such as enhanced stability or specific reactivity.
Mechanism of Action
The mechanism by which “N-[2-(4-fluorophenoxy)ethyl]-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide” exerts its effects involves its interaction with molecular targets. The fluorophenoxy and pyrazine moieties may bind to specific receptors or enzymes, modulating their activity. The azetidine ring could contribute to the compound’s overall stability and bioavailability.
Comparison with Similar Compounds
Core Heterocycle and Flexibility
- Azetidine vs. Piperazine: The azetidine ring in the query compound confers higher ring strain and reduced conformational flexibility compared to six-membered piperazine derivatives like N-(4-chlorophenyl)-4-ethylpiperazine-1-carboxamide .
- Azetidine vs. Triazole: Compounds such as n-[1-(5-{[2-(4-fluorophenoxy)ethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)ethyl]-2-(trifluoromethyl)benzamide replace the azetidine with a triazole ring. Triazoles offer hydrogen-bonding capabilities and metabolic stability but may introduce steric hindrance compared to the compact azetidine core.
Aromatic and Fluorinated Substituents
- 4-Fluorophenoxyethyl Group: This moiety is shared with 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide (Example 53, MW = 589.1) . The fluorophenyl group enhances lipophilicity and bioavailability, a feature critical for membrane penetration in enzyme inhibitors.
Pyrazine-2-carbonyl vs. Benzamide :
The pyrazine group in the query compound contrasts with benzamide derivatives like 2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide . Pyrazine’s nitrogen-rich structure may improve water solubility and metal coordination, whereas benzamides prioritize π-π stacking interactions.
Molecular Weight and Drug-Likeness
While the query compound’s exact molecular weight is unspecified, analogs in the evidence range from 589.1 (Example 53, pyrazolopyrimidine derivative) to smaller triazole-based compounds. The azetidine core likely keeps the query compound’s weight below 500 Da, aligning with Lipinski’s Rule of Five criteria for oral bioavailability.
Enzyme Targets
- PanK (Pantothenate Kinase) Inhibition: The triazole derivative in was docked into PanK’s active site, suggesting that the query compound’s azetidine carboxamide core and fluorophenoxy group may similarly interact with hydrophobic pockets or catalytic residues .
- FtsZ (Bacterial Cytoskeletal Protein): Fluorinated benzamides (e.g., 3-nitro-N-[(1R)-1-phenylethyl]-5-(trifluoromethyl)benzamide) inhibit FtsZ polymerization. The query compound’s fluorophenoxyethyl chain could mimic these interactions, though its azetidine core may alter binding kinetics.
Data Table: Key Structural and Functional Attributes
Biological Activity
N-[2-(4-fluorophenoxy)ethyl]-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article discusses its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound can be structurally represented as follows:
- Chemical Formula : C_{15}H_{16}FN_{3}O_{3}
- Molecular Weight : 301.30 g/mol
- CAS Number : 10450593
The presence of the 4-fluorophenoxy group and the pyrazine-2-carbonyl moiety suggests potential interactions with various biological targets, making it a candidate for drug development.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the azetidine ring and the introduction of functional groups. A detailed synthetic route includes:
- Formation of the azetidine core through cyclization.
- Introduction of the pyrazine-2-carbonyl group via acylation.
- Attachment of the 4-fluorophenoxyethyl side chain through nucleophilic substitution.
Biological Activity
Antitumor Activity : Preliminary studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, pyrazole derivatives have been reported to inhibit key oncogenic pathways, including BRAF(V600E) and EGFR signaling, which are crucial in various cancers .
Anti-inflammatory Properties : The compound may also possess anti-inflammatory effects, as suggested by related pyrazole derivatives that inhibit pro-inflammatory cytokines such as TNF-α and nitric oxide (NO) . This activity is particularly relevant in conditions like rheumatoid arthritis and other inflammatory diseases.
Antimicrobial Activity : Some derivatives have shown promising results against bacterial strains, indicating potential use as antimicrobial agents. The mechanism often involves disruption of bacterial cell membranes, leading to cell lysis .
Structure-Activity Relationships (SAR)
Understanding SAR is crucial for optimizing the biological activity of this compound. Key findings from SAR studies include:
- Substituent Effects : The presence of electron-withdrawing groups (like fluorine) on the aromatic ring enhances potency by stabilizing the transition state during enzyme interactions.
- Chain Length Variations : Modifying the ethyl chain length affects binding affinity and selectivity towards target enzymes or receptors.
Case Studies
- In Vitro Studies on Cancer Cell Lines : In studies involving various cancer cell lines, compounds similar to this compound demonstrated IC50 values in the low micromolar range against FGFR-positive tumors, indicating effective inhibition of tumor growth .
- Combination Therapy Research : Research has explored combining this compound with existing chemotherapeutics like doxorubicin, showing enhanced cytotoxic effects in resistant cancer cell lines . This synergy suggests potential for improved treatment regimens.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
